molecular formula C24H23NO5 B2496143 N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide CAS No. 883960-80-3

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Cat. No.: B2496143
CAS No.: 883960-80-3
M. Wt: 405.45
InChI Key: ARBRASIDUGJOFJ-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a complex organic compound that features a unique combination of benzodioxole, chromenone, and cyclohexanecarboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the chromenone core, which is then further functionalized to introduce the benzodioxole and cyclohexanecarboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or chromenone moieties using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the molecular targets of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is unique due to its combination of benzodioxole, chromenone, and cyclohexanecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-14-6-5-9-17-21(26)20(16-10-11-18-19(12-16)29-13-28-18)24(30-22(14)17)25-23(27)15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBRASIDUGJOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3CCCCC3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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